molecular formula C8H11BrN2O2 B1461848 tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate CAS No. 1448855-35-3

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Cat. No.: B1461848
CAS No.: 1448855-35-3
M. Wt: 247.09 g/mol
InChI Key: YFEMLWSJXURDIH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate: is a chemical compound with the molecular formula C8H11BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate may interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given the potential for pyrazole derivatives to interact with multiple receptors , the compound could potentially induce a variety of molecular and cellular effects.

Action Environment

It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, which can influence the compound’s action .

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate: plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that the compound can influence cellular energy metabolism and calcium signaling pathways. The exact nature of these interactions involves binding to the active sites of enzymes and altering their activity, which can have downstream effects on cellular functions.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting energy-dependent cellular processes . Additionally, its effect on calcium uptake can alter calcium signaling, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes involved in oxidative phosphorylation, inhibiting their activity and thus reducing ATP production . This inhibition can lead to changes in gene expression as cells respond to altered energy levels. The compound may also interact with calcium channels or transporters, affecting calcium homeostasis and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Toxic or adverse effects may be observed at high doses, including disruptions in energy metabolism and calcium homeostasis, which can lead to cellular dysfunction and tissue damage.

Metabolic Pathways

This compound: is involved in metabolic pathways related to energy production and calcium signaling. It interacts with enzymes involved in oxidative phosphorylation, inhibiting their activity and reducing ATP production . The compound may also affect metabolic flux and metabolite levels by altering the activity of key enzymes and transporters involved in these pathways.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of This compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, would be consistent with its role in inhibiting oxidative phosphorylation. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate typically involves the bromination of tert-butyl 1H-pyrazole-1-carboxylate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing pyrazole-based compounds .

Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a building block for developing such bioactive compounds .

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in industrial applications .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is unique due to the position of the bromine atom on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can make it more suitable for certain synthetic applications compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-bromopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEMLWSJXURDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448855-35-3
Record name tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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